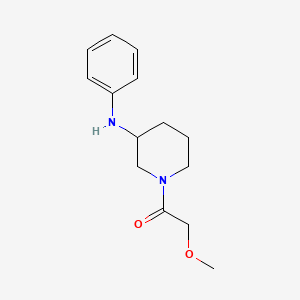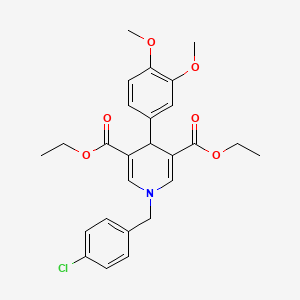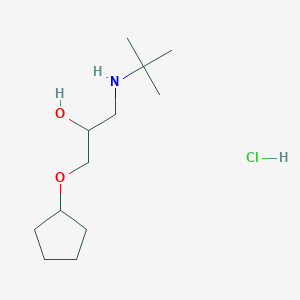
1-(methoxyacetyl)-N-phenyl-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methoxyacetyl)-N-phenyl-3-piperidinamine, commonly known as MAP, is a synthetic compound that belongs to the class of piperidine derivatives. MAP has gained significant attention in recent years due to its potential therapeutic applications.
作用機序
MAP acts on the central nervous system by inhibiting the reuptake of dopamine and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, leading to a reduction in pain and inflammation. MAP also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects
Studies have shown that MAP has a significant effect on the levels of dopamine and norepinephrine in the brain. MAP has been shown to increase the levels of these neurotransmitters, leading to a reduction in pain and inflammation. MAP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
MAP has several advantages for lab experiments, including its high potency and selectivity. MAP is also readily available and relatively easy to synthesize. However, MAP has some limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on MAP. One area of interest is the potential use of MAP in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is the development of novel analogs of MAP with improved efficacy and safety profiles. Additionally, further research is needed to determine the long-term effects of MAP on the central nervous system and its potential for abuse.
Conclusion
In conclusion, MAP is a synthetic compound with potential therapeutic applications. Its mechanism of action involves the inhibition of dopamine and norepinephrine reuptake and antagonism of the NMDA receptor. MAP has been shown to have analgesic, anti-inflammatory, and anti-nociceptive properties and has been studied for its potential use in the treatment of neurodegenerative diseases. Future research on MAP should focus on developing novel analogs with improved efficacy and safety profiles and determining the long-term effects of MAP on the central nervous system.
合成法
MAP can be synthesized using various methods, including the reaction of 1-(4-methoxyphenyl)-3-piperidinone with methyl chloroformate in the presence of a base such as triethylamine. The product is then treated with an amine such as aniline to yield MAP. This method is efficient, and the yield is high, making it a popular choice for synthesizing MAP.
科学的研究の応用
MAP has been extensively studied for its potential therapeutic applications. Research has shown that MAP has analgesic, anti-inflammatory, and anti-nociceptive properties. MAP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
特性
IUPAC Name |
1-(3-anilinopiperidin-1-yl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-11-14(17)16-9-5-8-13(10-16)15-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZFJZXQKQSOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC(C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid](/img/structure/B6051480.png)
![2-(1-(2,2-dimethylpropyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6051491.png)

![ethyl 5-ethyl-2-[(2-iodobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6051505.png)
![6-methyl-4-[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6051522.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B6051523.png)
![ethyl 4-({2-[3-(dimethylamino)-2-hydroxypropoxy]-5-methoxybenzyl}amino)-1-piperidinecarboxylate](/img/structure/B6051525.png)
![5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6051533.png)
![1-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B6051544.png)
![N-methyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B6051568.png)
![methyl 2,2-dimethyl-5-{[(4-methylphenyl)amino]methylene}-4,6-dioxocyclohexanecarboxylate](/img/structure/B6051572.png)

![6-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6051576.png)